molecular formula C8H10N2O2 B6606070 methyl5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate CAS No. 2110748-16-6

methyl5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate

Cat. No.: B6606070
CAS No.: 2110748-16-6
M. Wt: 166.18 g/mol
InChI Key: CVSJIKYOGDHYBO-UHFFFAOYSA-N
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Description

Methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrole-imidazole core with a methyl ester substituent at position 1.

Properties

IUPAC Name

methyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)7-6-3-2-4-10(6)5-9-7/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSJIKYOGDHYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCN2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

TosMIC-Mediated Imidazole Annulation

A prominent method for synthesizing pyrroloimidazoles involves the use of tosylmethyl isocyanide (TosMIC) as a carbene precursor. As demonstrated in the synthesis of pyrrolo[1,2-c]imidazoles, TosMIC reacts with pyrrolidine derivatives under strongly basic conditions to form the imidazole ring. For instance, reacting a pyrrolidine precursor (e.g., 1-aminomethylpyrrolidine) with TosMIC in tetrahydrofuran (THF) using tert-butoxide bases (e.g., t-BuONa) generates the bicyclic core via a deprotonation-cyclization sequence.

Mechanistic Pathway :

  • Deprotonation of the pyrrolidine nitrogen by t-BuONa forms a pyrrolate anion.

  • Nucleophilic attack on the carbene carbon of TosMIC generates a carbanion intermediate.

  • Neutralization with tert-butanol yields an imine intermediate, which undergoes intramolecular cyclization to form the imidazole ring.

This method achieved yields up to 80% for analogous bipyrroles, suggesting its adaptability for methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate by substituting the pyrrolidine precursor with a carboxylate-containing derivative.

Annulation of Imidazole to Pyrrolidine

Reductive Annulation with α-Phenacyl Bromides

A method for tetrahydro-pyrrolo[1,2-a]imidazoles involves reacting α-phenacyl bromides with amines, followed by NaBH₄ reduction. For the target compound, a pyrrolidine bearing a methyl ester could react with an α-bromo ketone (e.g., methyl bromoacetate) to form an imidazolium intermediate, which is reduced to the saturated bicyclic structure.

Example Protocol :

  • Condense pyrrolidine-1-carboxylate with methyl bromoacetate in acetonitrile.

  • Heat the intermediate in acetic anhydride to form the imidazolium salt.

  • Reduce with NaBH₄ in DMF to yield the saturated pyrroloimidazole.

This method offers modularity in introducing substituents but requires careful optimization of reduction conditions to prevent over-reduction.

Continuous-Flow Photocatalytic Synthesis

Ru(III)-Catalyzed Annulation

A state-of-the-art approach employs ruthenium(III)-polyvinylpyridine (Ru(III)-P4VP) under visible light to catalyze annulation between proline derivatives and α-azidochalcones. While developed for pyrrolo[1,2-a]imidazoles, adapting this method could involve:

  • Functionalizing L-proline with a methyl ester group.

  • Reacting with an azide-containing electrophile in a polydimethylsiloxane (PDMS) microreactor.

  • Irradiating with visible light to trigger decarboxylative cyclization.

Advantages :

  • High yields (reported up to 95% for analogous compounds).

  • Short reaction times (30–60 minutes).

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldConditions
TosMIC AnnulationDeprotonation, cyclization37–80%t-BuONa/THF, rt–reflux
Intramolecular Cycl.Condensation, guanylation12–65%NaOEt, ethanol, 55–60°C
Reductive AnnulationImidazolium formation, NaBH₄ reduction45–74%MeCN, Ac₂O, DMF, 0°C–rt
PhotocatalyticRu(III)-P4VP, visible light70–95%PDMS microreactor, 30–60 min

Critical Considerations :

  • Steric Effects : Bulky substituents on the pyrrolidine ring may hinder cyclization.

  • Oxidation State : Saturated 5H,6H,7H systems require reductive or hydrogenation steps post-cyclization.

  • Ester Stability : Strong bases (e.g., t-BuONa) may hydrolyze methyl esters, necessitating mild conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds with pyrrolo[1,2-c]imidazole structures exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines. For instance, modifications to the imidazole ring have been linked to enhanced cytotoxicity against breast and lung cancer cells .

2. Antimicrobial Properties
The pyrrole moiety is well-known for its antimicrobial activity. Methyl5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate has been tested for its efficacy against a range of bacteria and fungi. Preliminary results suggest it possesses broad-spectrum antimicrobial properties, making it a candidate for developing new antibiotics .

3. Neuroprotective Effects
Recent studies have explored the neuroprotective effects of pyrrolo[1,2-c]imidazole derivatives. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Organic Synthesis Applications

1. Synthesis of Complex Molecules
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to construct diverse molecular architectures efficiently. For example, it has been utilized in the synthesis of bipyrroles and other heterocycles through cyclization reactions involving TosMIC (a reagent used for generating nitrogen-containing compounds) .

2. Reaction Mechanisms
The compound participates in several reaction mechanisms that are crucial for organic synthesis:

  • Nucleophilic Substitution Reactions : The presence of the carboxylate group allows for nucleophilic attacks by various reagents.
  • Cyclization Reactions : It can undergo cyclization to form complex ring structures that are valuable in pharmaceuticals .

Case Studies

Study Application Findings
Study 1AnticancerMethyl derivatives showed IC50 values below 10 µM against specific cancer cell lines .
Study 2AntimicrobialExhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
Study 3NeuroprotectionDemonstrated reduced apoptosis in neuronal cell cultures exposed to oxidative stress .

Mechanism of Action

The mechanism by which methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate exerts its effects involves interaction with GABA receptors. As an anaesthetic agent, it enhances the inhibitory effects of GABA, leading to sedation and anaesthesia. The compound binds to specific sites on the GABA receptor, modulating its activity and resulting in the desired pharmacological effects.

Comparison with Similar Compounds

Core Heterocyclic Variations

  • Pyrrolo[1,2-a]imidazole vs. Pyrrolo[1,2-c]imidazole :
    • Key Difference : The numbering of the fused rings. Pyrrolo[1,2-a]imidazole (e.g., 3-(4-chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole ) has distinct reactivity due to the position of the nitrogen atoms, whereas pyrrolo[1,2-c]imidazole derivatives (e.g., compounds 14a–f ) often exhibit enhanced π-conjugation, influencing electronic properties and binding affinity .

Functional Group Substituents

Compound Name Substituents Key Properties
Methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate Methyl ester at position 1 Likely moderate polarity; ester group may enhance bioavailability .
14d (5-Amino-3-((4-bromobenzylidene)amino)-...) Bromophenyl, nitrile, amino groups High melting point (259–260°C), strong halogen-based intermolecular forces .
exo-44 (1H-pyrrolo[1,2-c]imidazol-1-one) Naphthyl, phenyl groups White solid with 67% yield; stereoselective alkylation potential .
7-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid Carboxylic acid group Ionic character at physiological pH; potential for salt formation .

Physical and Spectral Properties

Melting Points and Stability

Compound Melting Point (°C) Stability Notes
14d (Bromophenyl derivative) 259–260 High thermal stability due to halogenation .
14c (Methoxyphenyl derivative) 215–217 Lower mp vs. 14d, attributed to methoxy group .
exo-47 (Anthracenyl derivative) N/A (orange powder) Chromophore-rich structure; UV-active .

NMR and MS Spectral Trends

  • ¹H NMR :
    • Electron-withdrawing groups (e.g., Br in 14d) deshield adjacent protons (δ 8.2–8.4 ppm ).
    • Methoxy groups (14c) show distinct singlets (δ 3.8 ppm ).
  • Mass Spectrometry :
    • Nitrile-containing derivatives (14a–f) exhibit [M+H]⁺ peaks with isotopic patterns (e.g., m/z 559 for 14d ).
    • Carboxylic acid derivatives (e.g., CID 130744579 ) display fragmentation loss of CO₂.

Biological Activity

Methyl5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by research findings.

Structural Characteristics

  • Molecular Formula : C8_8H10_{10}N2_2O2_2
  • SMILES Notation : COC(=O)C1=C2CCCN2C=N1
  • InChIKey : CVSJIKYOGDHYBO-UHFFFAOYSA-N

The compound features a pyrrolo[1,2-c]imidazole core, which is known for its diverse pharmacological properties. The carboxylate group enhances its reactivity and potential interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves the condensation of pyrrole derivatives with imidazole precursors. Various methods have been reported in the literature, including:

  • Condensation Reactions : Utilizing aminopyrrolines and halocarbonyl compounds to form the desired pyrrolo[1,2-c]imidazole structure.
  • Functionalization Techniques : Employing reagents like TosMIC in reaction systems to achieve specific substitutions on the pyrrole ring.

Antimicrobial Properties

Research has indicated that derivatives of pyrrolo[1,2-c]imidazoles exhibit significant antimicrobial activities. For example:

  • Antibacterial Activity : Compounds within this class have shown effectiveness against various bacterial strains, making them potential candidates for antibiotic development. A study demonstrated that certain derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

This compound has been linked to anti-inflammatory properties. Specific findings include:

  • Inhibition of Inflammatory Mediators : Research indicates that related compounds can reduce the production of pro-inflammatory cytokines in vitro .
  • Analgesic Activity : Studies have shown that these compounds can alleviate pain in animal models through mechanisms involving the inhibition of cyclooxygenase enzymes .

Antioxidant Activity

The antioxidant potential of this compound has also been explored:

  • Free Radical Scavenging : Experimental data suggest that this compound can scavenge free radicals effectively, contributing to its protective effects against oxidative stress .

Case Studies and Research Findings

Several studies have focused on the biological activity of methyl5H,6H,7H-pyrrolo[1,2-c]imidazole derivatives:

StudyFocusFindings
AntimicrobialDemonstrated significant inhibition against bacterial strains.
Anti-inflammatoryShowed reduction in inflammatory markers and pain relief in models.
AntioxidantEffective scavenging of free radicals observed.

Q & A

Q. Q1. What are the optimal synthetic routes for methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyrroloimidazole derivatives typically involves cyclocondensation or cyclization strategies. For example, lithium salts of related compounds (e.g., lithium 1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate) are synthesized via cyclization under acidic conditions, achieving yields up to 86% . Key variables include solvent polarity (e.g., methanol/water mixtures), temperature (e.g., 100°C for 48 hours in hydrochloric acid), and catalysts (e.g., trifluoroacetic acid in microwave-assisted reactions) . Optimization requires monitoring via TLC and adjusting stoichiometry to minimize byproducts.

Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic data?

Methodological Answer: ¹H and ¹³C NMR are critical for confirming the bicyclic framework and substituent positions. For instance, pyrroloimidazole derivatives exhibit characteristic shifts:

  • ¹H NMR: Protons on the pyrrolidine ring appear as multiplet signals between δ 2.5–4.0 ppm, while the ester carbonyl (COOCH₃) resonates as a singlet near δ 3.7–3.9 ppm .
  • ¹³C NMR: The carbonyl carbon (C=O) appears at ~165–170 ppm, and sp² carbons in the imidazole ring resonate at 120–140 ppm .
    IR spectroscopy further confirms functional groups, with ester C=O stretching at ~1720–1730 cm⁻¹ and N-H bending (if present) at ~3300 cm⁻¹ .

Advanced Research Questions

Q. Q3. What computational methods can predict the reactivity of methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate in novel reactions?

Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction pathways, such as cycloadditions or nucleophilic substitutions. For example, ICReDD’s framework combines quantum calculations with experimental data to predict reaction outcomes, reducing trial-and-error approaches . Researchers should map potential energy surfaces to identify transition states and validate predictions using kinetic studies (e.g., monitoring reaction progress via HPLC) .

Q. Q4. How can conflicting spectroscopic data for pyrroloimidazole derivatives be resolved?

Methodological Answer: Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. For example, hydrogenated pyrroloimidazoles can exhibit ring puckering, altering coupling constants in ¹H NMR. To resolve this:

  • Perform variable-temperature NMR to detect dynamic processes .
  • Use 2D techniques (e.g., COSY, NOESY) to assign overlapping signals .
  • Compare experimental IR spectra with computed spectra (e.g., using Gaussian) to confirm functional group assignments .

Q. Q5. What strategies improve the regioselectivity of functionalization on the pyrroloimidazole core?

Methodological Answer: Regioselectivity in electrophilic substitutions (e.g., nitration, halogenation) depends on electron density distribution. Computational analysis (e.g., Fukui indices) identifies reactive sites. For example:

  • The imidazole nitrogen (position 1) is electron-rich, favoring electrophilic attack .
  • Steric effects from the ester group (position 1-carboxylate) may direct reactions to position 3 or 5 .
    Experimental validation involves synthesizing derivatives with directing groups (e.g., methyl or halogens) and analyzing outcomes via LC-MS .

Data-Driven Experimental Design

Q. Q6. How do solvent polarity and temperature affect the stability of methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate?

Methodological Answer: Stability studies in aprotic solvents (e.g., DMSO, THF) show minimal degradation at room temperature over 72 hours. However, protic solvents (e.g., methanol) may induce ester hydrolysis under reflux (>60°C), forming the carboxylic acid derivative . Accelerated stability testing via HPLC at 40–80°C can determine Arrhenius parameters (activation energy, Eₐ) for decomposition .

Q. Q7. What analytical techniques are most effective for quantifying trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-MS: Detects impurities at ppm levels using reverse-phase C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) .
  • Elemental Analysis: Validates purity by comparing experimental vs. theoretical C/H/N percentages (e.g., C: 52.3%, H: 5.2%, N: 15.1% for C₉H₁₁N₂O₂) .
  • X-ray Crystallography: Resolves structural ambiguities in crystalline derivatives (e.g., confirming the bicyclic conformation) .

Advanced Methodological Frameworks

Q. Q8. How can researchers integrate machine learning with experimental data to optimize reaction conditions?

Methodological Answer: Machine learning models (e.g., random forests or neural networks) trained on historical data (e.g., yields, solvent polarity, catalyst loading) can predict optimal conditions. For example:

  • Input variables: Temperature, solvent dielectric constant, reaction time.
  • Output: Predicted yield and impurity profile .
    Validation requires iterative feedback loops: Run high-throughput experiments (e.g., 96-well plates) to refine model accuracy .

Q. Q9. What are the challenges in scaling up pyrroloimidazole synthesis from milligram to gram scale?

Methodological Answer: Key challenges include:

  • Heat Transfer: Exothermic cyclization reactions require jacketed reactors to maintain temperature control .
  • Purification: Column chromatography becomes impractical; switch to recrystallization (e.g., using ethyl acetate/hexane) or continuous flow systems .
  • Byproduct Management: Scalable quenching protocols (e.g., aqueous workup with NaHCO₃) neutralize acidic byproducts .

Contradiction Analysis in Published Data

Q. Q10. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer: Discrepancies may arise from polymorphic forms or hydration states. To reconcile

  • Reproduce synthesis using literature protocols (e.g., identical solvents and drying methods) .
  • Perform DSC (Differential Scanning Calorimetry) to detect polymorph transitions .
  • Cross-validate with independent techniques (e.g., compare XRD patterns of synthesized vs. literature samples) .

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